

Application Notes and Protocols for Intramolecular Diamination Reactions Using Copper Neodecanoate

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Compound of Interest

Compound Name: Copper neodecanoate

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Introduction

The intramolecular diamination of alkenes is a powerful transformation in organic synthesis, providing a direct route to valuable nitrogen-containing heterocyclic structures, particularly vicinal diamines. These motifs are prevalent in biologically active compounds and pharmaceuticals. This document outlines the application of copper(II) neodecanoate as an effective promoter for the intramolecular diamination of terminal alkenes. The use of copper(II) neodecanoate offers significant advantages, including improved reaction conditions and an expanded substrate scope compared to other copper sources like copper(II) acetate.^{[1][2]} The organic soluble nature of copper(II) neodecanoate allows for the use of less polar solvents, such as dichloroethane (DCE), which can prevent the decomposition of sensitive substrates.^{[1][2]}

Reaction Principle and Advantages

The reaction proceeds via an oxidative cyclization mechanism. Key advantages of using copper(II) neodecanoate include:

- **Milder Reaction Conditions:** The solubility of copper(II) neodecanoate in organic solvents enables reactions to be conducted in less polar media, which can be crucial for the stability

of certain substrates.[1][2]

- **Expanded Substrate Scope:** A wider range of functional groups and substrate classes can participate in the diamination reaction under these improved conditions.[1] This includes ureas, bis(anilines), and α -amido pyrroles derived from 2-allylaniline.[1]
- **High Diastereoselectivity:** The protocol has demonstrated high levels of diastereoselectivity in the synthesis of 2,5-disubstituted pyrrolidines.[1]

Experimental Data Summary

The following table summarizes the quantitative data for the intramolecular diamination of various substrates using copper(II) neodecanoate.

Entry	Substrate	Product	Solvent	Yield (%)	Diastereomeric Ratio (dr)
1	N-Allyl-N'-tosylurea	1-Tosyl-2,5-dihydro-1H-imidazole-2-carboxamide	DCE	85	>95:5
2	N-(But-3-en-1-yl)-N'-phenylurea	1-Phenyl-tetrahydropyrimidin-2-one	DCE	78	N/A
3	2-Allylaniline derivative	α -Amido pyrrole derivative	DCE	70	N/A
4	N-(Pent-4-en-1-yl)sulfamide	Fused cyclic sulfamide piperidine	DCE	82	>95:5
5	N-(2-Methylallyl)-N'-tosylurea	4-Methyl-1-tosyl-2,5-dihydro-1H-imidazole-...	DCE	65	N/A

Data is representative and compiled from findings in the cited literature.

Experimental Protocols

General Procedure for Copper(II) Neodecanoate-Promoted Intramolecular Diamination

This protocol is a representative example for the intramolecular diamination of a terminal alkene.

Materials:

- Substrate (e.g., N-alkenyl urea or sulfamide) (1.0 equiv)
- Copper(II) neodecanoate [Cu(ND)₂] (1.5 equiv)
- Dichloroethane (DCE) (0.1 M)
- Nitrogen or Argon atmosphere
- Schlenk tube or sealed reaction vessel
- Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

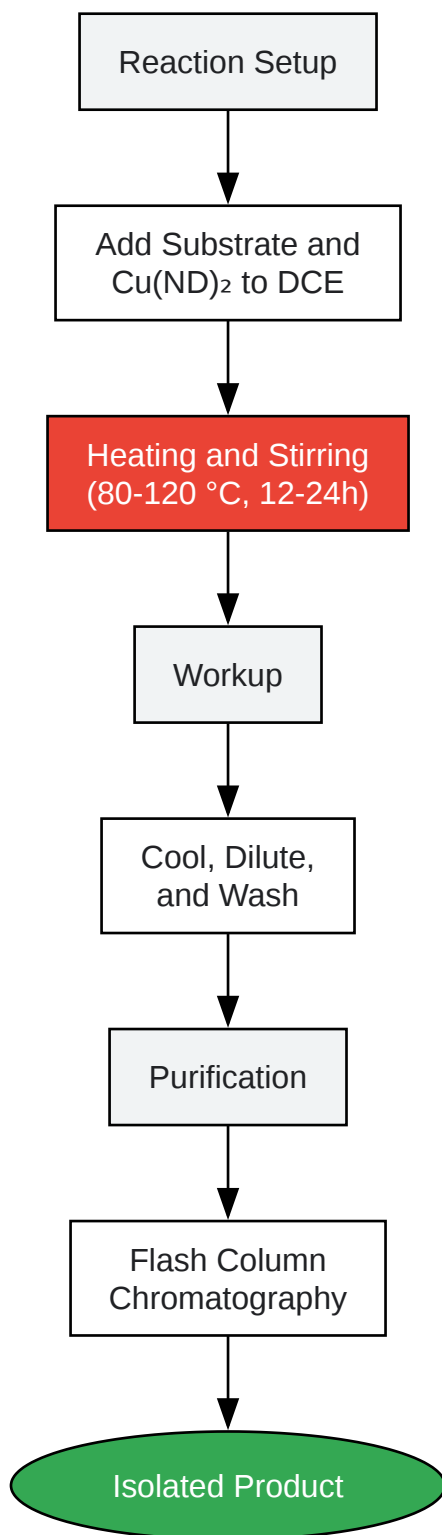
Procedure:

- To a dry Schlenk tube under an inert atmosphere (Nitrogen or Argon), add the substrate (1.0 equiv).
- Add copper(II) neodecanoate (1.5 equiv).
- Add anhydrous dichloroethane (DCE) to achieve the desired concentration (e.g., 0.1 M).
- Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 80-120 °C).
- Stir the reaction mixture vigorously for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer sequentially with saturated aqueous ammonium chloride and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired diamination product.

Visualizations

Experimental Workflow

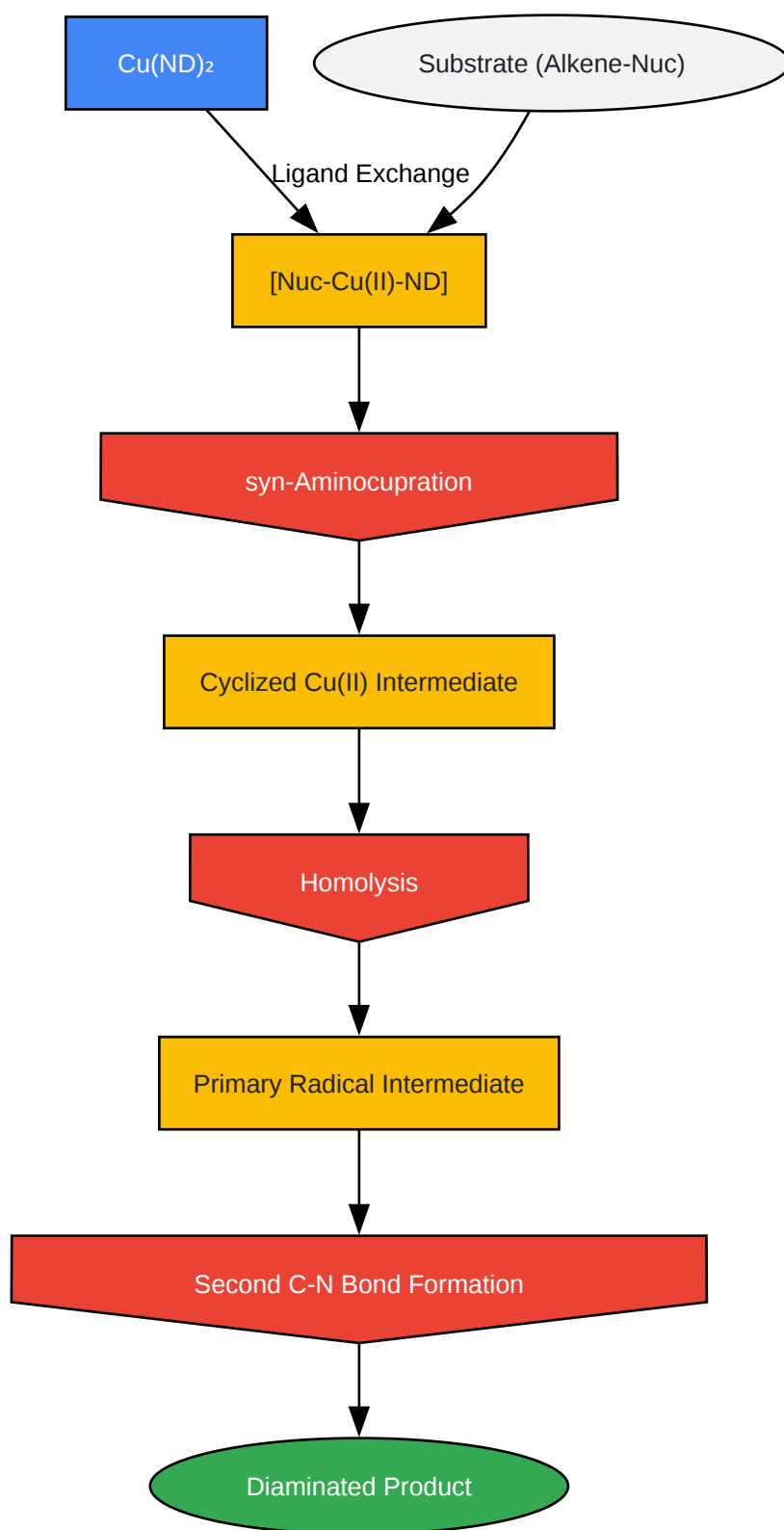


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A generalized workflow for the **copper neodecanoate**-promoted intramolecular diamination.

Proposed Catalytic Cycle

The proposed reaction mechanism for the copper(II) carboxylate promoted intramolecular alkene diamination involves several key steps.^[1] Initially, ligand exchange occurs between the substrate and copper(II) neodecanoate, forming an N-Cu bond.^[1] This is followed by a syn-aminocupration of the alkene, which proceeds in a stereoselective manner to form a cis-pyrrolidine intermediate.^[1] The presence of a radical intermediate is suggested by stereochemical studies.^[1]



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References

- 1. Copper(II) Carboxylate Promoted Intramolecular Diamination of Terminal Alkenes: Improved Reaction Conditions and Expanded Substrate Scope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper(II) carboxylate promoted intramolecular diamination of terminal alkenes: improved reaction conditions and expanded substrate scope - PubMed [pubmed.ncbi.nlm.nih.gov]
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Phone: (601) 213-4426

Email: info@benchchem.com